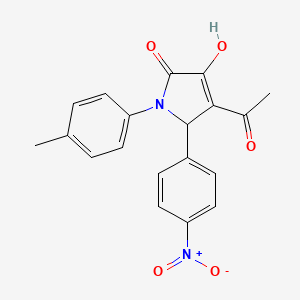

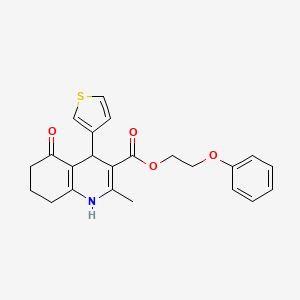

![molecular formula C20H19N3O3 B5184883 9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5184883.png)

9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione, also known as PD-98059, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. PD-98059 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione:

Pharmaceutical Applications

This compound has shown potential in the development of new pharmaceuticals due to its unique structural properties. It can act as a scaffold for the synthesis of various bioactive molecules, which may exhibit antimicrobial, antiviral, or anticancer activities. Researchers are particularly interested in its ability to interact with biological targets, making it a promising candidate for drug discovery and development .

Catalysis in Organic Synthesis

The compound’s structure allows it to function as a catalyst in organic synthesis reactions. It can facilitate various chemical transformations, including cyclization and condensation reactions. This makes it valuable in the production of complex organic molecules, which are essential in the pharmaceutical and agrochemical industries .

Material Science

In material science, 9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can be used to develop new materials with unique properties. Its incorporation into polymers can enhance their mechanical strength, thermal stability, and chemical resistance. This application is particularly relevant in the creation of advanced materials for industrial and technological uses .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a component of pesticides or herbicides. Its ability to interact with specific biological pathways in pests or weeds can lead to the development of more effective and environmentally friendly agricultural chemicals .

Environmental Chemistry

In environmental chemistry, this compound can be used in the development of sensors and detection systems for pollutants. Its chemical properties allow it to bind selectively to certain contaminants, making it useful in monitoring and mitigating environmental pollution .

Biochemical Research

The compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its unique structure can be used to design inhibitors or activators of specific enzymes, providing insights into their functions and potential therapeutic targets .

Nanotechnology

In nanotechnology, 9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can be used to create nanoparticles with specific properties. These nanoparticles can be employed in drug delivery systems, imaging, and diagnostic applications, enhancing the precision and effectiveness of medical treatments .

Medicinal Chemistry

The compound’s potential in medicinal chemistry extends to the design of novel therapeutic agents. Its ability to form stable complexes with metal ions can be exploited to develop metal-based drugs, which are often used in cancer treatment and other medical applications .

properties

IUPAC Name |

9-phenyl-4-propyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-2-8-23-18-17(19(25)22-20(23)26)14-9-13(12-6-4-3-5-7-12)10-16(24)15(14)11-21-18/h3-7,11,13H,2,8-10H2,1H3,(H,22,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWKDEWDRXQHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)

![N-benzyl-N-(cyclobutylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184851.png)

![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]pyridinium chloride](/img/structure/B5184854.png)

![3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5184879.png)

![N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184893.png)

![5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5184917.png)